molecular formula C6H9N3O2 B12093267 3,5-Dimethylisoxazole-4-carbohydrazide

3,5-Dimethylisoxazole-4-carbohydrazide

Katalognummer: B12093267
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: CMXYQSABJKZEIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisoxazole-4-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a carbohydrazide group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisoxazole-4-carbohydrazide typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylisoxazole-4-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dimethylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Dimethylisoxazole-4-carboxylic acid
  • 3,5-Dimethylisoxazole-4-sulfonyl chloride
  • 3,5-Dimethylisoxazole-4-benzyl derivatives

Comparison: 3,5-Dimethylisoxazole-4-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carbohydrazide group allows for the formation of a wide range of derivatives through substitution reactions, making it a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

3,5-dimethyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(10)8-7)4(2)11-9-3/h7H2,1-2H3,(H,8,10)

InChI-Schlüssel

CMXYQSABJKZEIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.